N-(3-Oxotetradecanoyl)-L-homoserine lactone
Overview
Description
N-(3-Oxotetradecanoyl)-L-homoserine lactone is a monocarboxylic acid amide. It is a derivative of tetradecanamide, substituted by an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the nitrogen atom . This compound is known for its unique structure, which includes a γ-lactone and a furan ring, making it an interesting subject for various scientific studies .
Mechanism of Action
Target of Action
N-(3-Oxotetradecanoyl)-L-homoserine lactone, also known as N-3-oxo-tetradecanoyl-L-Homoserine lactone, is a natural product and an important signaling molecule widely used in bacterial communication systems, known as Quorum Sensing . It is involved in the formation of bacterial biofilms, biochemical reactions, and the expression of pathogenicity .
Mode of Action
As a quorum sensing signal molecule, this compound regulates the population behavior of microorganisms . Many studies have proved that it harms the physiological function of host intestinal epithelial cells . It has been shown to reduce cell viability in a dose-dependent manner, and co-treatment with this compound and lipopolysaccharide (LPS) enhances cell death .
Biochemical Pathways
This compound signals cell activation through a mechanism distinct from the canonical pathogen-associated molecular pattern recognition receptor pathways . It has been found to activate the receptor-interacting protein kinase 1 (RIPK1) pathway, leading to an increase in the levels of cleaved caspase 8 and 3 .
Pharmacokinetics
It is known that the toxicity of this compound is concentration-dependent . It is used as a signaling molecule in bacteriology research, but high concentrations of this compound may have toxic effects on the human body .
Result of Action
This compound has been shown to induce systemic inflammation and body weight loss in mice by disrupting intestinal barrier function . It induces endothelial cell apoptosis via the activation of the RIPK1 pathway, independent of LPS toxicity .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the gut microbiome plays a key role in the detrimental effects of this compound on intestinal health . The fecal microbial community of mice was altered in the presence of this compound .
Biochemical Analysis
Biochemical Properties
N-(3-Oxotetradecanoyl)-L-homoserine lactone is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. This compound is a common signaling molecule that participates in the formation of bacterial biofilms, biochemical reactions, and pathogenicity expression .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of N-(3-Oxotetradecanoyl)-L-homoserine lactone involves several steps. One common method includes the reaction of tetradecanamide with an appropriate oxo compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the desired product . Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to enhance yield and purity .
Chemical Reactions Analysis
N-(3-Oxotetradecanoyl)-L-homoserine lactone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxo group, forming different derivatives.
Scientific Research Applications
N-(3-Oxotetradecanoyl)-L-homoserine lactone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Comparison with Similar Compounds
N-(3-Oxotetradecanoyl)-L-homoserine lactone can be compared with other similar compounds, such as:
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]decanamide
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]octanamide
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]octadecanamide
These compounds share structural similarities but differ in the length of their carbon chains, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its specific chain length and functional groups, making it particularly effective in certain applications .
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJJDSGBAAUPW-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346604 | |
Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177158-19-9 | |
Record name | 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Oxotetradecanoyl)-L-homoserine lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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